molecular formula C9H18N2S B1464390 1-(Thiolan-3-yl)piperidin-3-amine CAS No. 1250198-78-7

1-(Thiolan-3-yl)piperidin-3-amine

Cat. No.: B1464390
CAS No.: 1250198-78-7
M. Wt: 186.32 g/mol
InChI Key: FXDVRNFXBVTNTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research into the reactivity of piperidine derivatives with other compounds has shown the potential for creating a variety of chemical structures, which may include applications for 1-(Thiolan-3-yl)piperidin-3-amine. For example, the interaction of 3-methyl-4-nitro-3-thiolene-1,1-dioxide with aliphatic amines, including piperidine, demonstrates the potential for synthesizing complex compounds through deprotonation and formation of ammonium thiolene nitronates, characterized by various spectroscopy methods (Efremova et al., 2013).

Synthesis of Bioactive Compounds

Piperidine derivatives are central to the synthesis of compounds with potential bioactive properties. A study on the synthesis of low-density lipoprotein receptor upregulators highlights the versatility of piperidine as a building block for compounds of pharmacological interest, demonstrating the broad utility of such structures in drug discovery (Ito et al., 2002).

Catalysis and Bond Formation

The copper-catalyzed site-selective thiolation of Csp3–H bonds of aliphatic amines, including piperidines, outlines a method for efficiently introducing sulfur functionalities into organic molecules. This research demonstrates the strategic use of piperidine derivatives in facilitating the selective modification of molecular structures, which could be applicable to the functionalization of this compound (Qin et al., 2019).

Biological Evaluation

The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives containing piperidine demonstrate the potential for these compounds in bioactive applications, particularly as inhibitors against specific enzymes. This suggests that similar structures, including this compound, could be of interest for the development of new bioactive molecules (Khalid et al., 2016).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Thiolan-3-yl)piperidin-3-amine”, is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

1-(Thiolan-3-yl)piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to exhibit antiaggregatory and antioxidant effects . These interactions are crucial for its potential therapeutic applications.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, such as this compound, are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives have been shown to target various enzymes and proteins, leading to their inhibition or activation . These interactions are essential for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Piperidine derivatives have shown promising results in various assays, indicating their potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that piperidine derivatives exhibit threshold effects and toxic or adverse effects at high doses . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Piperidine derivatives have been shown to influence metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these processes is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name

1-(thiolan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S/c10-8-2-1-4-11(6-8)9-3-5-12-7-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDVRNFXBVTNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.